molecular formula C15H27NO3 B1408621 tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1341039-86-8

tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1408621
CAS No.: 1341039-86-8
M. Wt: 269.38 g/mol
InChI Key: BYWAFPDHLZFJKP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound with the molecular formula C15H27NO3. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is used as a building block in the synthesis of complex organic molecules. Its spirocyclic structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of spirocyclic compounds with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of spirocyclic drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and safety profiles. Its unique structure allows for the exploration of novel mechanisms of action and therapeutic targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Comparison: tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific substitution pattern and spirocyclic structure. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound for research and industrial applications. The presence of the hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)5-4-12(10-15)11-17/h12,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWAFPDHLZFJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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